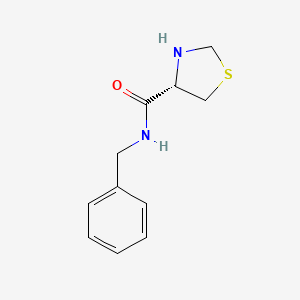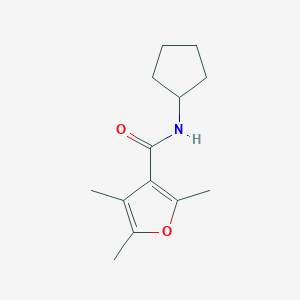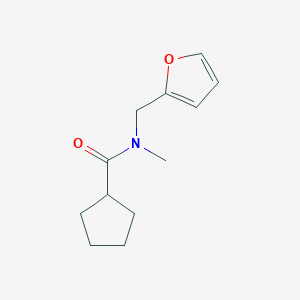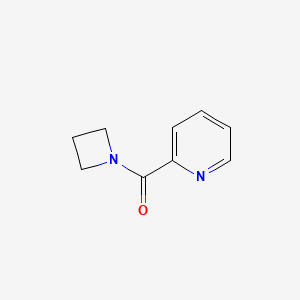
Azetidin-1-yl-(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(4-methoxyphenyl)methanone is a chemical compound that belongs to the class of ketones. It is also known as MK-2866 or Ostarine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Azetidin-1-yl-(4-methoxyphenyl)methanone works by binding to androgen receptors in the body. This results in the activation of genes involved in the growth and repair of skeletal muscle and bone tissue. It also has a selective binding affinity for androgen receptors in these tissues, making it a potentially safer alternative to traditional anabolic steroids.
Biochemical and Physiological Effects
Azetidin-1-yl-(4-methoxyphenyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have a positive effect on insulin resistance and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Azetidin-1-yl-(4-methoxyphenyl)methanone in lab experiments is its selectivity for androgen receptors in skeletal muscle and bone tissue. This makes it a potentially safer alternative to traditional anabolic steroids, which can have harmful effects on other tissues in the body. However, one limitation of using Azetidin-1-yl-(4-methoxyphenyl)methanone in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on Azetidin-1-yl-(4-methoxyphenyl)methanone. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use in the treatment of cancer cachexia. Further research is also needed to better understand its long-term effects and potential side effects. Additionally, research is needed to develop more efficient synthesis methods and to optimize dosing and administration protocols.
In conclusion, Azetidin-1-yl-(4-methoxyphenyl)methanone has shown great potential as a therapeutic agent for a variety of conditions. Its selectivity for androgen receptors in skeletal muscle and bone tissue makes it a potentially safer alternative to traditional anabolic steroids. However, further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
Azetidin-1-yl-(4-methoxyphenyl)methanone is synthesized by reacting 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, Azetidin-1-yl-(4-methoxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(4-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have anabolic effects on skeletal muscle and bone tissues, making it a potential treatment for muscle wasting and osteoporosis. It has also been investigated for its potential use in the treatment of cancer cachexia, a condition characterized by weight loss and muscle wasting in cancer patients.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-9(4-6-10)11(13)12-7-2-8-12/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZCMALGFNEIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)


![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)




![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)

![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)